molecular formula C16H22N2O3 B1276801 Boc-tryptophanol CAS No. 82689-19-8

Boc-tryptophanol

Cat. No. B1276801
CAS RN: 82689-19-8
M. Wt: 290.36 g/mol
InChI Key: JEFQUFUAEKORKL-LBPRGKRZSA-N
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Description

Synthesis and Self-Assembly Behavior

The first paper discusses the novel use of Nα-Boc-L-tryptophan in the synthesis of amphiphilic BAB triblock copolymers, which are of interest for drug delivery applications. The synthesis involves ring-opening polymerization of Nα-Boc-L-tryptophan Nα-carboxy anhydride, initiated by diamino-terminated poly(ethylene glycol) (PEG). The study explores how varying the length of the hydrophobic block in these copolymers affects their self-assembly and micelle formation. It was observed that longer hydrophobic blocks result in larger hydrodynamic sizes of aggregates and lower critical micelle concentrations. Additionally, the formation of spherical micelles and interconnected networks was confirmed through TEM analysis. The presence of t-Boc protected L-tryptophan was found to encourage the formation of α-helix secondary structures, which could be beneficial for controlled drug release and stabilization of drugs within the hydrophobic core due to π–π interactions between indole rings .

Acid Promoted Asymmetric Pictet-Spengler Reaction

The second paper presents an acid-promoted asymmetric Pictet-Spengler reaction using Nα-BOC protected tryptophans. The reaction with various aldehydes, catalyzed by p-TSA, yielded a mixture of trans and cis 1,2,3,4-tetrahydro-β-carbolines. The removal of the BOC group with TFA led to an enantiospecific conversion into the trans Nα-H 1,2,3,4-tetrahydro-β-carboline, which is a crucial intermediate for synthesizing Nα-H substituted sarpagine alkaloids. This study highlights the effect of the BOC group on the reactivity and stereoselectivity of the Pictet-Spengler reaction, demonstrating the successful synthesis of complex structures that could be valuable in the development of new pharmaceuticals .

Molecular Structure Analysis

The molecular structure of Boc-tryptophanol is characterized by the presence of a t-Boc group which protects the amino group of L-tryptophan. This protection is crucial for the synthesis of various compounds, as it prevents unwanted side reactions and allows for specific reactions to occur at desired sites. The indole ring of tryptophan is known for its ability to engage in π–π interactions, which can be advantageous in the stabilization of drugs within a hydrophobic core, as seen in the synthesis of the amphiphilic copolymers .

Chemical Reactions Analysis

The chemical reactivity of Boc-tryptophanol is demonstrated in the Pictet-Spengler reaction, where the BOC group plays a significant role in the reactivity and stereoselectivity of the reaction. The BOC group's presence allows for the formation of complex cyclic structures, which are important intermediates in the synthesis of various alkaloids .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-tryptophanol derivatives, such as those in the amphiphilic copolymers, are influenced by the length of the hydrophobic block. These properties include the size of aggregates formed in solution and the critical micelle concentration. The Boc-protected L-tryptophan also influences the secondary structure of the polymers, promoting the formation of α-helix structures, which can have implications for drug delivery mechanisms .

Scientific Research Applications

  • Summary of the Application: Boc-tryptophanol, also known as N-Boc-L-tryptophanol , is used as a reagent in the synthesis of peptides . The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
  • Methods of Application or Experimental Procedures: The Boc group is used to protect the N α-amino group during peptide synthesis . This allows for the selective deprotection and coupling of amino acids in a stepwise manner to build up the desired peptide sequence .
  • Results or Outcomes: The use of Boc-tryptophanol in peptide synthesis has been shown to be effective in the synthesis of various peptides . The specific results or outcomes would depend on the particular peptide being synthesized .

Safety And Hazards

Boc-tryptophanol should be handled with care. It is recommended to avoid dust formation, inhalation, and contact with skin and eyes . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFQUFUAEKORKL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427137
Record name tert-Butyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-tryptophanol

CAS RN

82689-19-8
Record name tert-Butyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
GD Zhu, J Gong, A Claiborne, KW Woods… - Bioorganic & medicinal …, 2006 - Elsevier
… Mitsunobu coupling of 5-bromopyridin-3-ol 4 with N-Boc-tryptophanol (5) provided aryl ether 6. Stille coupling with trimethylstannyl-isoquinoline 8 and Boc-deprotection afforded Akt …
Number of citations: 53 www.sciencedirect.com
Q Li, KW Woods, S Thomas, GD Zhu, G Packard… - Bioorganic & medicinal …, 2006 - Elsevier
… Compound 32 was treated with HCl to remove the PMB group and the resulting phenol was coupled to Boc-tryptophanol via the Mitsunobu reaction. Finally, acidic deprotection of the …
Number of citations: 50 www.sciencedirect.com
PJ Gritsch, C Leitner, M Pfaffenbach… - Angewandte Chemie …, 2014 - Wiley Online Library
… an electron-withdrawing substituent, such as a Boc-group (71 b), on the indole nitrogen atom prevents the photocyclization and the only isolated product was N-Boc-tryptophanol after …
Number of citations: 58 onlinelibrary.wiley.com
J Xie, CT Seto - Bioorganic & medicinal chemistry, 2007 - Elsevier
… Boc-tryptophanol 23 was converted to the corresponding azide 24 using a Mitsunobu reaction. After removal of the Boc group, amine 25 was coupled with compound 10 using N-(3-…
Number of citations: 133 www.sciencedirect.com
KW Woods, JP Fischer, A Claiborne, T Li… - Bioorganic & medicinal …, 2006 - Elsevier
… The side-chain ether linkage is made via a Mitsunobu reaction between N-Boc-tryptophanol (6) and 3-bromo-5-hydroxypryidine (5). The aryl or heteroaryl moieties are introduced using …
Number of citations: 103 www.sciencedirect.com
K Merkens, N Sanosa, I Funes-Ardoiz… - ACS …, 2022 - ACS Publications
… While Boc-phenylalaninol afforded esters 22 in excellent yields, unprotected Boc-tryptophanol and Boc-tyrosinol were not tolerated by our methodology. However, Boc-tyrosinol(Bzl) …
Number of citations: 8 pubs.acs.org
K Merkens, A Gómez-Suárez - 2022 - chemrxiv.org
… While Boc-phenylalaninol afforded esters 23 in excellent yields, unprotected Boc-tryptophanol and Boc-tyrosinol were not tolerated by our methodology. However, Boctyrosinol(Bzl) …
Number of citations: 0 chemrxiv.org
P Petiot, J Dansereau, M Hébert, I Khene… - Organic & …, 2015 - pubs.rsc.org
… However, when the N-BOC-tryptophanol derivative 13 was submitted to the same conditions, the product of bis-arylation 14 was isolated in moderate yield, suggesting that the amino …
Number of citations: 24 pubs.rsc.org
SDI DES AMINOACYL-ARN… - 2011 - collectionscanada.gc.ca
Les aminoacyl-ARNt synthetases (aaRS) sont des enzymes essentielles au processus de traduction des acides nucléiques (ADN) en séquences d'acides aminés (protéines). Elles …
Number of citations: 3 www.collectionscanada.gc.ca
A Gagnon, J Dansereau, A Le Roch - Synthesis, 2017 - thieme-connect.com
… [197] However, when the same conditions were applied to N-Boc-tryptophanol, a product of double arylation was obtained, showing that the NHBoc group activates the alcohol (…
Number of citations: 73 www.thieme-connect.com

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